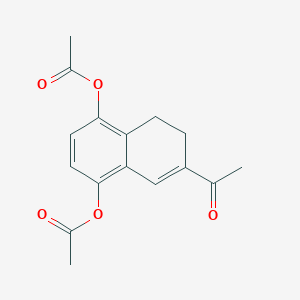![molecular formula C13H26OSi3 B11841949 1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane CAS No. 113279-19-9](/img/structure/B11841949.png)
1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disiloxane is an organosilicon compound with the molecular formula C13H26OSi3. It is known for its unique structure, which includes two silicon atoms connected by an oxygen atom, with various methyl and phenyl groups attached. This compound is often used in organic synthesis and materials science due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disiloxane can be synthesized through several methods. One common approach involves the hydrosilylation of phenylacetylene with 1,1,3,3-tetramethyldisiloxane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
In industrial settings, the production of 1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disiloxane often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production. The use of platinum-based catalysts is common due to their high activity and selectivity.
化学反応の分析
Types of Reactions
1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, such as alkenes and alkynes.
Dehydrogenative Silylation: This reaction involves the formation of silicon-oxygen or silicon-nitrogen bonds through the elimination of hydrogen gas.
Reduction: The compound can act as a reducing agent in the reduction of aldehydes and ketones to their corresponding alcohols.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts, such as platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, are commonly used. The reaction typically occurs at room temperature or slightly elevated temperatures.
Dehydrogenative Silylation: Catalysts such as copper(II) trifluoromethanesulfonate are used, and the reaction is often carried out under an inert atmosphere.
Reduction: The compound itself acts as a reducing agent, and the reaction can be carried out under mild conditions, such as room temperature.
Major Products Formed
Hydrosilylation: The major products are organosilicon compounds with silicon-carbon bonds.
Dehydrogenative Silylation: The major products are organosilicon compounds with silicon-oxygen or silicon-nitrogen bonds.
Reduction: The major products are alcohols derived from the reduction of aldehydes and ketones.
科学的研究の応用
1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disiloxane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation and reduction reactions.
Materials Science: The compound is used in the production of silicon-based polymers and materials with unique properties.
Biology and Medicine: It is used in the synthesis of bioactive organosilicon compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and advanced materials for various industrial applications.
作用機序
The mechanism of action of 1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disiloxane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent in various organic transformations. The compound’s reactivity is influenced by the presence of silicon atoms, which can stabilize transition states and intermediates during reactions.
類似化合物との比較
1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disiloxane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyldisiloxane: This compound lacks the phenyl and trimethylsilyl groups, making it less reactive in certain hydrosilylation reactions.
1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disilazane: This compound contains a nitrogen atom instead of an oxygen atom, leading to different reactivity and applications.
1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disilane: This compound lacks the oxygen atom, resulting in different chemical properties and reactivity.
The unique structure of 1,1,3,3-Tetramethyl-1-phenyl-3-(trimethylsilyl)disiloxane, with its combination of silicon, oxygen, and phenyl groups, gives it distinct reactivity and makes it valuable in various scientific and industrial applications.
特性
CAS番号 |
113279-19-9 |
|---|---|
分子式 |
C13H26OSi3 |
分子量 |
282.60 g/mol |
IUPAC名 |
[dimethyl(phenyl)silyl]oxy-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C13H26OSi3/c1-15(2,3)17(6,7)14-16(4,5)13-11-9-8-10-12-13/h8-12H,1-7H3 |
InChIキー |
DVULCDSMYIPSKV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si](C)(C)O[Si](C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841873.png)
![[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione](/img/structure/B11841882.png)
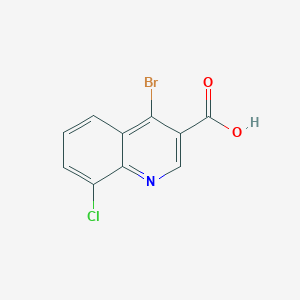
![3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11841891.png)
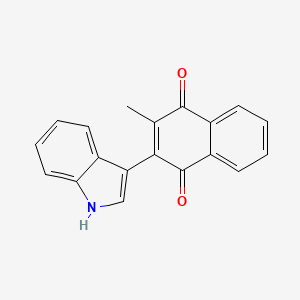
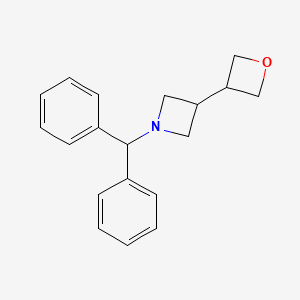

![(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate](/img/structure/B11841922.png)


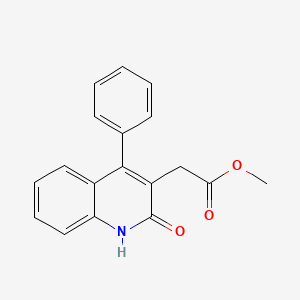
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11841950.png)
